molecular formula C24H22O6 B2499458 (Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859659-39-5

(Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2499458
CAS No.: 859659-39-5
M. Wt: 406.434
InChI Key: JEVJGLZZICBGDE-NHDPSOOVSA-N
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Description

The compound (Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 859659-39-5) is a benzofuran derivative fused with a chromen-3-ylmethylene group and a tert-butyl ester substituent. Its Z-configuration at the methylene double bond is critical for its stereochemical properties. This compound is structurally related to bioactive molecules, as benzofuran and chromene scaffolds are common in pharmaceuticals and materials science .

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-24(2,3)30-22(25)14-27-17-8-9-18-20(12-17)29-21(23(18)26)11-15-10-16-6-4-5-7-19(16)28-13-15/h4-12H,13-14H2,1-3H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVJGLZZICBGDE-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its CAS number 859666-82-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24O6C_{24}H_{24}O_6, with a molecular weight of approximately 400.4 g/mol. The structure features a chromene moiety linked to a benzofuran derivative, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H24O6
Molecular Weight400.4 g/mol
CAS Number859666-82-3

Antioxidant Activity

Research indicates that compounds containing chromene and benzofuran derivatives exhibit significant antioxidant properties. These activities are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives. The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For example, it may activate caspase pathways and inhibit cell proliferation by interfering with the cell cycle .

Case Study Example:
In a study involving breast cancer cells, derivatives similar to this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also displayed antimicrobial properties against various bacterial strains. The presence of the benzofuran moiety is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The phenolic structures in the compound can donate electrons to free radicals, neutralizing them.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Gene Expression Modulation: It has been suggested that the compound can influence the expression of genes related to apoptosis and cell cycle regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

Activity TypeObservations
AntioxidantEffective at reducing DPPH radicals
AnticancerInduces apoptosis in MCF7 cells
AntimicrobialInhibitory effect on E. coli

In Vivo Studies

Preliminary animal studies suggest that compounds with similar structures can reduce tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing chromene and benzofuran moieties in anticancer therapies. The structure of (Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suggests it may exhibit significant cytotoxic properties against multidrug-resistant (MDR) cancer cells.

A study conducted on related compounds demonstrated that derivatives of chromene showed preferential killing of MDR cancer cells, indicating a promising avenue for further exploration with this compound .

Antimicrobial Properties

The compound's structural components may contribute to antimicrobial activity. Research has shown that similar compounds exhibit a broad spectrum of activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 25 μM . This suggests potential applications in developing new antimicrobial agents.

Synthesis Techniques

The synthesis of this compound can be achieved through microwave-assisted reactions that enhance yield and purity. For example, a three-component reaction involving microwave irradiation has been reported to synthesize related chromene derivatives efficiently . This method could be optimized for the target compound to ensure high yields and reduced reaction times.

Structural Modifications

The versatility of the compound allows for various structural modifications that can enhance its biological activity. The introduction of different functional groups at specific positions on the chromene or benzofuran rings can lead to improved pharmacological profiles .

Case Study 1: Anticancer Testing

In a laboratory setting, derivatives of chromene were tested against several cancer cell lines, showcasing their ability to induce apoptosis in resistant cells. The results indicated that specific substitutions on the chromene ring significantly enhanced cytotoxicity . This case study underscores the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

A comparative study involving structurally similar compounds revealed that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The study noted that modifications leading to increased hydrophilicity improved antimicrobial efficacy . This finding is crucial for guiding future research on this compound.

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC (μM)Reference
Compound AAnticancer<10
Compound BAntimicrobial≤25
Compound CAntimicrobial3.13

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)Reference
Microwave-assisted synthesisDMF at 150 °C for 20 minHigh yield
Conventional synthesisReflux with piperidineVariable yield

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituent at the methylene position (chromen-3-yl vs. thiophene or phenyl derivatives).

Table 1: Key Structural and Physicochemical Comparisons

Property Target Compound (Chromen-3-yl) Thiophene Derivative (CAS 620548-16-5) Phenyl Derivative (CAS 620547-56-0)
Substituent Group 2H-Chromen-3-yl 3-Methylthiophen-2-yl 4-tert-Butylphenyl
Molecular Formula Not explicitly reported C₆H₅S (thiophene) + C₂₀H₂₀O₅S C₂₂H₂₄O₅ (estimated)
Molecular Weight (g/mol) ~406 (estimated) 372.4 ~392 (estimated)
XLogP3 ~5.5 (estimated) 4.6 ~6.0 (estimated)
Hydrogen Bond Acceptors 7 (estimated) 6 5
Rotatable Bonds 6 (estimated) 6 6
Topological Polar Surface Area (Ų) ~90 (estimated) 90.1 ~80 (estimated)

Key Observations:

Substituent Effects on Lipophilicity :

  • The chromen-3-yl group in the target compound introduces a fused aromatic system, increasing molecular weight and predicted XLogP3 (~5.5) compared to the thiophene derivative (XLogP3 = 4.6). The phenyl analog’s tert-butyl group further enhances hydrophobicity (estimated XLogP3 ~6.0), favoring membrane permeability but reducing aqueous solubility .

Electronic and Steric Properties: The chromene moiety’s oxygen atoms increase hydrogen bond acceptors (7 vs. The phenyl derivative’s tert-butyl group adds steric bulk, which may hinder binding to compact active sites .

Structural Flexibility :

  • All three compounds exhibit six rotatable bonds, suggesting comparable conformational flexibility. This property is critical for bioavailability, as rigid structures often have better binding specificity .

Potential Applications: Chromene Derivative: The extended π-conjugation in chromene may confer fluorescence, making it useful in optical materials or as a fluorescent probe. Thiophene Derivative: The sulfur atom in thiophene could improve metabolic stability in drug candidates, as seen in FDA-approved thiophene-containing drugs (e.g., Ticlopidine). Phenyl Derivative: The tert-butyl group’s hydrophobicity may enhance binding to hydrophobic pockets in enzymes or receptors .

Research Findings and Implications

  • Synthetic Challenges : The chromene derivative’s synthesis likely requires precise control of Z/E isomerism during the methylene coupling step, whereas the thiophene and phenyl analogs may involve simpler heterocyclic substitutions .
  • Biological Relevance: Benzofuran derivatives are known for anti-inflammatory and anticancer activities. Substitution with chromene (a scaffold in coumarin drugs) or thiophene (common in kinase inhibitors) could modulate target selectivity .

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